molecular formula C8H7ClF3N B13678026 2-(1-Chloroethyl)-5-(trifluoromethyl)pyridine

2-(1-Chloroethyl)-5-(trifluoromethyl)pyridine

Cat. No.: B13678026
M. Wt: 209.59 g/mol
InChI Key: IVSODDQQUJGPOB-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloroethyl group at the second position and a trifluoromethyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-5-(trifluoromethyl)pyridine typically involves the chlorination of 2-ethyl-5-(trifluoromethyl)pyridine. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives such as pyridine oxides.

    Reduction Reactions: Reduced derivatives such as ethyl-substituted pyridines.

Scientific Research Applications

2-(1-Chloroethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Chloroethyl)-4-(trifluoromethyl)pyridine
  • 2-(1-Chloroethyl)-6-(trifluoromethyl)pyridine
  • 2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine

Uniqueness

2-(1-Chloroethyl)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the chloroethyl and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-(1-chloroethyl)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7ClF3N/c1-5(9)7-3-2-6(4-13-7)8(10,11)12/h2-5H,1H3

InChI Key

IVSODDQQUJGPOB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

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